3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
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Overview
Description
The compound contains several functional groups including a pyrazole ring, thiophene rings, and a urea linkage. Pyrazole is a five-membered ring with two nitrogen atoms. Thiophene is a five-membered ring with one sulfur atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through various methods such as nucleophilic substitution reactions, Buchwald–Hartwig aminations, and other specialized synthetic routes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrazole and thiophene rings are likely to contribute to the planarity of the molecule, while the urea linkage could introduce some degree of flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like urea could increase its solubility in polar solvents .Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases likep70S6Kβ , and affinity towards the active site of MurB enzyme . These targets play crucial roles in cellular signaling and bacterial cell wall synthesis, respectively.
Mode of Action
It’s suggested that nucleophilic substitution occurs in the 2-position of the 2,6-dichloro-3-nitropyridine precursor . This could potentially alter the compound’s interaction with its targets.
Pharmacokinetics
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests potential bioavailability.
Result of Action
Similar compounds have displayed broad-spectrum antibacterial activity and potent antifungal agents . Additionally, some compounds exhibited higher radical scavenging ability than the positive control drug Trolax .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, docking results of similar compounds indicated that their binding energies and affinity towards the active site of MurB enzyme were in good agreement with the in vitro results . This suggests that the compound’s action could be influenced by the in vitro environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-19-10-11(9-17-19)13-5-4-12(22-13)6-7-16-15(20)18-14-3-2-8-21-14/h2-5,8-10H,6-7H2,1H3,(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAZIYMJUXLNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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